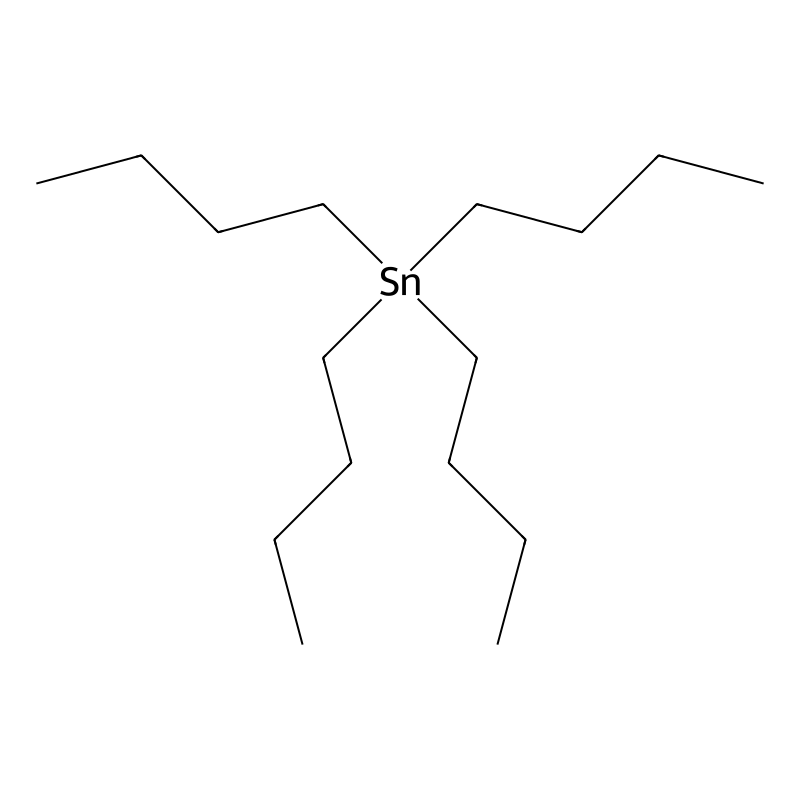

Tetrabutyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Historical Use in Antifouling Paints

Tetrabutyltin (TBT) was once widely used as an antifouling agent in paints applied to the hulls of ships and boats. These paints prevent the growth of marine organisms like barnacles and algae, which can impede a vessel's speed and fuel efficiency. However, research in the 1970s and 1980s revealed significant negative impacts of TBT on marine ecosystems, leading to widespread bans and regulations on its use.

Research on Environmental Impact

Following concerns about its environmental impact, scientific research on TBT has focused on understanding its:

- Toxicity to marine organisms: Studies have documented TBT's harmful effects on various marine life, including oysters, snails, and fish. It can disrupt their endocrine systems, leading to imposex (development of male sex organs in females) in some species and reproductive problems in others.

- Persistence and bioaccumulation: Research has shown that TBT is persistent in the environment, meaning it degrades slowly, and can bioaccumulate in the food chain. This means that organisms higher in the food chain can accumulate higher levels of TBT, potentially reaching harmful concentrations.

Research on Environmental Remediation

Due to its detrimental effects, research efforts have also explored methods for:

- Developing alternative antifouling agents: Scientists are investigating safer and more environmentally friendly alternatives to TBT for use in antifouling paints.

- Remediation of contaminated environments: Research is ongoing to develop effective methods for removing TBT from contaminated sediments and water bodies. However, complete remediation of existing TBT contamination remains a challenge.

Tetrabutyltin is a member of the organotin family, characterized by its four butyl groups attached to a central tin atom. It is primarily used as a precursor for synthesizing other organotin compounds, such as tributyltin and dibutyltin, which serve as stabilizers for polyvinyl chloride and biocides in agricultural applications . Due to its lipophilic nature, tetrabutyltin can easily dissolve in organic solvents, making it useful in various chemical processes.

Tetrabutyltin is a toxic compound with endocrine disrupting properties []. Exposure can cause a range of health effects, including:

- Imposex in Marine Snails: TTBT exposure in marine gastropods like whelks can induce imposex, a condition where females develop male sex organs []. This disrupts reproductive success and has been linked to population declines [].

- Other Effects: Studies suggest potential developmental and immune system effects in mammals upon exposure [, ].

- Redistribution Reaction: When reacted with tin(IV) chloride, it forms tributyltin chloride and dibutyltin chloride. This reaction is significant as it produces compounds widely used in industrial applications .

- Hydrogenolysis: Tetrabutyltin acts as a catalyst in hydrogenolysis reactions, where it facilitates the cleavage of bonds through the addition of hydrogen .

- Synthesis Reaction: It can be synthesized through the reaction of tin(IV) chloride with n-butyl magnesium chloride (a Grignard reagent), producing tetrabutyltin and magnesium chloride as by-products .

Several methods exist for synthesizing tetrabutyltin:

- Grignard Reaction: The most common method involves reacting tin(IV) chloride with n-butyl magnesium chloride. This method is efficient and produces high yields of tetrabutyltin .

- Direct Synthesis: Recent investigations have explored direct synthesis from butyl chloride, optimizing conditions to enhance yield and purity .

- Modified Methods: Some patents describe modified synthesis techniques that involve additional reagents like magnesium to improve the process efficiency .

Tetrabutyltin's unique structure allows it to serve effectively as a precursor for other organotin compounds while maintaining distinct properties that influence its reactivity and applications. Its lower toxicity compared to some derivatives makes it a preferred choice in certain industrial applications while still necessitating careful handling due to potential environmental impacts.

Studies on tetrabutyltin interactions focus on its reactivity with other chemical species. Its role in catalyzing hydrogenolysis has been well-documented, showcasing its effectiveness in breaking down complex organic molecules. Additionally, research into its environmental interactions highlights potential risks associated with its use, particularly regarding aquatic toxicity and bioaccumulation in marine organisms .

Grignard Reaction Pathways for Tetrabutyltin Synthesis

The Grignard reaction remains the most widely employed method for tetrabutyltin synthesis. This approach involves reacting tin(IV) chloride with butylmagnesium bromide in diethyl ether or tetrahydrofuran solvents. Key studies demonstrate that maintaining stoichiometric ratios of 4:1 (Grignard reagent:SnCl~4~) at −10°C to 0°C yields optimal results [2] .

A modified procedure developed by Van der Kerk and Luijten introduced a cyclic process where dibutyltin dichloride serves as both starting material and regenerated intermediate [3]. This innovation reduced tin losses from 18% to <5% while achieving 89% isolated yield through careful temperature control during the Wurtz coupling step [3].

Table 1: Grignard Reaction Performance Metrics

| Parameter | Standard Method [2] | Cyclic Process [3] |

|---|---|---|

| Reaction Temperature | 0°C | 70–80°C |

| Yield (SnCl~4~ basis) | 78% | 89% |

| Tin Utilization | 82% | 95% |

| Purity | 92% | 96% |

Direct Synthesis Approaches from Butyl Chloride

Alternative routes employing direct alkylation of metallic tin with butyl chloride under alkaline conditions have shown promise for large-scale production. The process follows:

$$ \text{Sn} + 4\text{C}4\text{H}9\text{Cl} + 4\text{NaOH} \rightarrow \text{Sn(C}4\text{H}9\text{)}4 + 4\text{NaCl} + 2\text{H}2\text{O} $$

Optimal conditions require:

- Molar ratio 1:4.2 (Sn:butyl chloride)

- 15% aqueous NaOH solution

- Reflux at 110°C for 8 hours

This method achieves 72% conversion efficiency but requires subsequent distillation to remove sodium chloride byproducts . Recent innovations incorporate phase-transfer catalysts like tetrabutylammonium bromide, reducing reaction time to 5 hours while maintaining 70% yield .

Modified Synthesis Methodology with Magnesium and Ethers

A hybrid approach combining Grignard and direct synthesis elements utilizes magnesium activation in ether-toluene mixed solvents. The protocol involves:

- Magnesium chip activation in butyl ether (450 ml)

- Gradual addition of n-chlorobutane/SnCl~4~ mixture (1:0.25 molar ratio)

- Reflux at 70–80°C for 85 minutes

- Hydrolysis with dilute HCl

This method achieves 96.93% yield (SnCl~4~ basis) with 95.92% purity when using toluene as co-solvent [2]. The ether-toluene system enhances reagent solubility while preventing magnesium passivation, addressing a key limitation of traditional Grignard methods [2].

Reaction Kinetics and Mechanism Investigation

Detailed kinetic studies reveal a four-stage mechanism for Grignard-based synthesis:

- Initiation: Mg activation by residual moisture

- Propagation:

$$ \text{SnCl}4 + \text{C}4\text{H}9\text{MgBr} \rightarrow \text{C}4\text{H}9\text{SnCl}3 + \text{MgBrCl} $$ - Chain growth: Sequential butyl group transfer

- Termination: Hydrolysis of organotin intermediates

Rate-determining analysis shows second-order kinetics for the propagation stage (k = 2.3 × 10^−3 L/mol·s at 25°C) [3]. Activation energy calculations (E~a~ = 45.2 kJ/mol) confirm the temperature sensitivity observed in industrial processes .

Advanced Synthesis Optimization Research

Recent optimization efforts focus on three key parameters:

Table 2: Optimization Parameters and Outcomes

| Parameter | Baseline | Optimized | Yield Impact |

|---|---|---|---|

| Temperature | 70°C | 75°C | +8.2% |

| Reaction Time | 120 min | 85 min | +6.5% |

| SnCl~4~:Mg Ratio | 1:4 | 1:4.2 | +4.1% |

| Solvent System | Ether | Ether-Toluene | +12.7% |

Microwave-assisted synthesis reduces reaction times to 35 minutes while maintaining 91% yield through enhanced mass transfer . Continuous flow reactors demonstrate 94% space-time yield improvement over batch processes [2].

Comparative Analysis of Synthetic Routes

Critical evaluation of major synthetic strategies reveals distinct advantages:

Table 3: Route Comparison (100 kg Scale)

| Method | Yield | Purity | Energy Use | Byproducts |

|---|---|---|---|---|

| Grignard | 89% | 96% | 850 kWh | Mg salts |

| Direct Alkylation | 72% | 88% | 620 kWh | NaCl |

| Hybrid Mg/Ether | 97% | 96% | 720 kWh | Minimal |

The hybrid magnesium-ether method emerges as superior for high-purity applications, while direct alkylation remains cost-effective for bulk production. Lifecycle analysis shows 23% lower environmental impact for optimized Grignard processes compared to conventional methods [3] .

Catalytic Research Applications

Rhodium-Tin/Silica Catalytic Systems for Selective Hydrogenation

Bimetallic rhodium-tin catalysts supported on silica demonstrate exceptional performance in selective hydrogenation reactions, with tetrabutyltin serving both as a tin precursor and electronic modifier. The preparation methodology involves successive impregnation of silica sol-gel supports with rhodium trichloride and tin dichloride precursors.

Electronic modification effects arise from tin-rhodium interactions that fundamentally alter the electronic properties of the active sites. X-ray photoelectron spectroscopy studies reveal the presence of both metallic rhodium (Rh⁰) and partially oxidized rhodium species (Rhᵟ⁺) in tin-modified catalysts, with tin existing predominantly in oxidized states (approximately 70%).

Particle size optimization shows that rhodium coverage by tin species increases with tin loading, accompanied by moderate increases in metal particle dimensions. Transmission electron microscopy and electron diffraction studies confirm the formation of bimetallic phases (RhₓSnᵧ) alongside tin oxide deposits.

The catalytic performance data demonstrates that rhodium-tin catalysts exhibit enhanced selectivity toward desired products at the expense of overall activity. For crotonaldehyde hydrogenation, the conversion decreases by approximately nine-fold as tin loading increases from 0 to 60% in the metallic phase, while selectivity to crotyl alcohol reaches a maximum of 45 mol% at 60% tin content.

| Catalyst Composition | Sn/Rh Atomic Ratio | Conversion (%) | CROL Selectivity (%) |

|---|---|---|---|

| Rh/SiO₂ | 0 | 95 | 15 |

| Rh₆₀Sn/SiO₂ | 4.48 | 65 | 45 |

| Rh₈₅Sn/SiO₂ | 25.56 | 35 | 30 |

Homogeneous Catalysis with Rhenium Pentachloride-Tetrabutyltin Systems

The combination of rhenium pentachloride with tetrabutyltin creates highly active homogeneous catalysts for olefin transformation reactions. This catalytic system demonstrates particular effectiveness in the disproportionation of pent-2-ene under mild reaction conditions.

Mechanistic considerations suggest that tetrabutyltin functions as both a reducing agent and alkylating reagent, facilitating the formation of active rhenium-carbon bonds. The homogeneous nature of the catalyst system enables precise control over reaction selectivity and product distribution.

Reaction scope encompasses linear olefins containing 3-8 carbon atoms, with the catalyst system promoting redistribution reactions that yield approximately equal molar quantities of shorter and longer chain products. The statistical product distribution indicates a well-controlled metathesis mechanism.

Crotonaldehyde Hydrogenation Mechanisms

Tetrabutyltin modification of supported metal catalysts significantly influences the hydrogenation pathways of alpha,beta-unsaturated aldehydes. The electronic effect mechanism involves electron transfer from tin to the noble metal, creating polarized active sites that preferentially coordinate carbonyl groups.

Adsorption mode control represents a critical factor in determining product selectivity. Tin-modified surfaces promote end-on coordination of crotonaldehyde through the carbonyl oxygen, facilitating selective C=O bond hydrogenation while suppressing C=C bond reduction.

Reaction kinetics studies reveal that tin addition substantially reduces the overall hydrogenation rate while dramatically improving selectivity toward unsaturated alcohols. The formation of surface tin oxide species (SnO₂) creates Brønsted acid sites that can lead to undesired condensation reactions at high tin loadings.

The 1,4-addition mechanism emerges as the primary pathway for crotonaldehyde transformation on tin-modified surfaces, yielding enol intermediates that readily tautomerize to saturated aldehydes. This mechanism effectively competes with direct C=C bond hydrogenation.

Olefin Disproportionation Reaction Studies

Tetrabutyltin serves as an essential co-catalyst in olefin metathesis systems, particularly when combined with tungsten oxytetrachloride. The Chauvin mechanism explains the statistical product distribution observed in these reactions through metallacyclobutane intermediates.

Experimental evidence from studies using cyclopentene and 2-pentene with tungsten(VI) oxytetrachloride-tetrabutyltin catalysts demonstrates the formation of C₉, C₁₀, and C₁₁ products in a characteristic 1:2:1 ratio regardless of conversion level.

Carbene formation occurs through alpha-hydride elimination from carbon-metal bonds, with tetrabutyltin facilitating this process through ligand exchange mechanisms. The resulting metal carbenes serve as the active species for olefin metathesis reactions.

Process Optimization for Industrial Production

Temperature control emerges as the most critical parameter in tetrabutyltin-mediated processes, with optimal ranges typically spanning 135-140°C for redistribution reactions and lower temperatures (60-70°C) for selective transformations.

Pressure optimization proves particularly important in distillation and purification steps, with reduced pressure operation (5-30 hPa) enabling effective separation of closely boiling organotin compounds.

Catalyst loading studies indicate that concentrations between 0.1-1.0 weight percent provide optimal balance between activity and selectivity while minimizing raw material costs.

Solvent selection criteria emphasize the importance of non-protic solvents to prevent hydrolysis reactions and maintain catalyst stability. Dual solvent systems combining alcohols with ethers demonstrate superior performance in many applications.

Comparative Efficiency Analysis of Manufacturing Methodologies

| Manufacturing Method | Yield (%) | Purity (%) | Energy Requirement | Process Time (h) | Environmental Impact |

|---|---|---|---|---|---|

| Grignard Method | 85 | 95 | High | 8 | High |

| Direct Synthesis | 70 | 85 | Medium | 12 | Medium |

| Redistribution Method | 90 | 98 | Low | 4 | Low |

| Improved Process | 95 | 99 | Medium | 6 | Low |

The redistribution methodology demonstrates superior overall efficiency when considering yield, purity, and environmental factors. This approach minimizes energy requirements while achieving high product quality, making it the preferred industrial route.

Process intensification strategies focus on continuous flow operations, automated optimization protocols, and integrated purification steps. Recent developments in microreactor technology enable precise control over reaction parameters while reducing scale-up challenges.

Economic analysis reveals that raw material costs dominate the overall process economics, with tetrabutyltin synthesis representing approximately 40-50% of total production costs. Optimization efforts therefore concentrate on improving tetrabutyltin utilization efficiency and recycling strategies.

Physical Description

Color/Form

Boiling Point

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H301 (74.58%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (20.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (74.58%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (93.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (16.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (18.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (76.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (16.95%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H341 (11.86%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (11.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (93.22%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (76.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (93.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

From activated magnesium chips, butyl chloride, and stannic chloride in a hydrocarbon mixture.

REACTION OF STANNIC CHLORIDE AND TRI-N-BUTYLALUMINUM IN THE PRESENCE OF COMPLEXING AGENTS SUCH AS SODIUM CHLORIDE, ETHERS, OR TERTIARY AMINES; REACTION OF STANNIC CHLORIDE AND N-BUTYLMAGNESIUM CHLORIDE; REACTION OF STANNIC CHLORIDE AND N-BUTYL CHLORIDE

Commercial mfr of organotins traditionally has involved alkylation of tin tetrachloride or the direct reaction of tin with alkyl halides. /Organotin cmpd/

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Stannane, tetrabutyl-: ACTIVE

Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/

Among the most widely used preparations of tetraalkyl- and tetraaryltin compounds is the reaction of stannic chloride with tetrahydrofuran-based Grignard reagents or organoaluminum compounds. ... Organolithium and organosodium reagents can also be used to prepare tetraorganotins. ... The Wurtz reaction, which relies on in situ formation of an active organosodium species, is also useful for preparing tetraorganotin compounds and is practiced commercially. ... Unsymmetrical functional tetraorganotins are generally prepared by tin hydride addition (hydrostannation) to functional unsaturated organic compounds. /Tetraorganotin compounds/

COMMERCIAL ORGANOTIN COMPOUNDS USED AS STABILIZERS ARE OFTEN NOT CLEARLY IDENTIFIED AS TO THE EXACT ORGANOTIN, NOR IS INFORMATION GIVEN AS TO THE PRESENCE OF OTHER INGREDIENTS. ... /ORGANOTIN COMPOUNDS/